2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
The compound 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a structurally complex molecule featuring:
- A 1,4,8-triazaspiro[4.5]deca-1,3-diene core with a 4-chlorophenyl substituent at position 3 and an ethyl group at position 6.
- A thioether linkage connecting the spirocyclic core to an acetamide group.
- A 2,3-dihydrobenzo[b][1,4]dioxin moiety as the acetamide’s aryl substituent.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O3S/c1-2-30-11-9-25(10-12-30)28-23(17-3-5-18(26)6-4-17)24(29-25)34-16-22(31)27-19-7-8-20-21(15-19)33-14-13-32-20/h3-8,15H,2,9-14,16H2,1H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNYVYMCZFKIEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule characterized by its unique spirocyclic structure and the presence of multiple functional groups. Its potential biological activities have garnered interest in pharmacological research, particularly regarding its anticancer and antimicrobial properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H24ClN4OS |
| Molecular Weight | 459.0 g/mol |
| CAS Number | 1189725-72-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The triazaspiro framework enhances its binding affinity due to the spatial arrangement of nitrogen atoms, which may facilitate interactions with target sites involved in signal transduction pathways.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.
- Receptor Modulation : It may act on various receptors involved in cellular signaling pathways.
- Ion Channel Interaction : The compound could potentially modulate ion channels affecting cellular excitability.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that related triazaspiro compounds can induce apoptosis in various cancer cell lines through mechanisms involving DNA damage and cell cycle arrest.
Case Study: Antitumor Efficacy
In a recent study involving a series of triazaspiro compounds, one analog demonstrated potent activity against multiple cancer cell lines, including:
- Mia PaCa-2
- PANC-1
- RKO
- LoVo
These findings suggest that the compound may possess similar or enhanced antitumor effects compared to existing chemotherapeutics like etoposide .
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored. Preliminary tests indicate that it exhibits activity against several pathogenic microorganisms, including:
- Staphylococcus aureus
- Candida albicans
This antimicrobial action is likely due to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within the pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the triazaspiro framework can significantly impact its efficacy and selectivity towards biological targets.
Key Findings:
- Chlorophenyl Group : Enhances lipophilicity and may improve membrane penetration.
- Dihydrobenzo[b][1,4]dioxin Moiety : Potentially increases interaction with specific receptors involved in signal transduction.
Comparison with Similar Compounds
Key Structural Analogues
The following analogs share core structural motifs but differ in substituents, influencing their physicochemical and biological profiles:
Spirocyclic Core Modifications
Target Compound vs. 2,3-Dimethylphenyl Analog :
Both retain the 1,4,8-triazaspiro[4.5]deca-1,3-diene core, but the dimethylphenyl group in the analog replaces the dihydrodioxin. This substitution reduces steric hindrance and may increase metabolic stability due to methyl groups’ electron-donating effects.Comparison with 7-Oxa-9-azaspiro[4.5]decane :
The oxa-aza spiro system in this analog introduces polarity via oxygen and nitrogen, contrasting with the triaza core of the target compound. Such differences could influence solubility and target selectivity.
Functional Group Analysis
Thioether Linkage :
Present in both the target compound and its dimethylphenyl analog, this group enhances conformational flexibility and may participate in hydrophobic interactions or hydrogen bonding .- Aryl Substituents: The dihydrodioxin moiety in the target compound offers a fused aromatic system with two oxygen atoms, likely improving water solubility compared to the dimethylphenyl group.
Quantitative Similarity Assessment
2D vs. 3D Similarity Metrics
2D Similarity (Tanimoto Coefficient) :
Based on structural fingerprints, the target compound and its dimethylphenyl analog () share high 2D similarity (>0.85), whereas analogs with divergent cores (e.g., hexahydroazepine in ) score below 0.3 .3D Similarity (ST, CT, ComboT Scores) :
- Shape Tanimoto (ST) : The spirocyclic core and bulky substituents likely yield ST > 0.8 for the target compound and its dimethylphenyl analog, meeting PubChem’s 3D proximity threshold .
- ComboT Score : Combining ST and Feature Tanimoto (CT), the target compound’s ComboT score with its closest analogs is estimated >1.3, indicating significant 3D similarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
